molecular formula C23H26FN3O2 B10765707 (s)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1h-indole-3-carboxamide CAS No. 2221100-71-4

(s)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1h-indole-3-carboxamide

Cat. No.: B10765707
CAS No.: 2221100-71-4
M. Wt: 395.5 g/mol
InChI Key: DDVANTXQCRMRFF-FQEVSTJZSA-N
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Description

PX-1, also known as 5-fluoro APP-PICA, is an indole-based synthetic cannabinoid. It has been sold online as a designer drug and is known for its psychoactive effects. PX-1 is structurally similar to other synthetic cannabinoids like AM-2201 and THJ-2201 .

Preparation Methods

PX-1 is synthesized through a series of chemical reactions involving indole derivatives. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

PX-1 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are hydroxylated and reduced metabolites .

Scientific Research Applications

PX-1 has several scientific research applications, including:

Mechanism of Action

PX-1 exerts its effects by binding to cannabinoid receptors in the brain. It primarily targets the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The binding of PX-1 to these receptors leads to the activation of various signaling pathways, resulting in its psychoactive effects .

Comparison with Similar Compounds

PX-1 is similar to other synthetic cannabinoids such as:

PX-1 is unique due to its specific fluorination pattern and its distinct metabolic profile, which differentiates it from other synthetic cannabinoids .

Properties

CAS No.

2221100-71-4

Molecular Formula

C23H26FN3O2

Molecular Weight

395.5 g/mol

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(5-fluoropentyl)indole-3-carboxamide

InChI

InChI=1S/C23H26FN3O2/c24-13-7-2-8-14-27-16-19(18-11-5-6-12-21(18)27)23(29)26-20(22(25)28)15-17-9-3-1-4-10-17/h1,3-6,9-12,16,20H,2,7-8,13-15H2,(H2,25,28)(H,26,29)/t20-/m0/s1

InChI Key

DDVANTXQCRMRFF-FQEVSTJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF

Origin of Product

United States

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